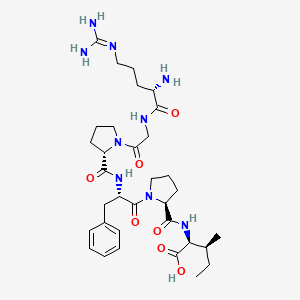![molecular formula C21H22N2O3 B1529554 benzyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate CAS No. 1330763-54-6](/img/structure/B1529554.png)
benzyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate
Vue d'ensemble
Description
The description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or uses in industry or research.
Synthesis Analysis
This involves the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the synthesis. The yield and purity of the product are also important.Molecular Structure Analysis
This involves determining the arrangement of atoms in a molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, and other physical properties. Chemical properties include reactivity and stability.Applications De Recherche Scientifique
Chemoselectivities in Catalysis
Chemoselective hydrative carbocyclizations of oxo-alkyne-nitrile functionalities have been explored to produce nitrogen-containing heterocycles. One study demonstrated the use of platinum catalysis to convert oxoalkynyl nitrile substrates into distinct heterocyclic structures, indicating the compound's relevance in creating spiro alcohols and diones through specific reaction conditions and further transformations (Mukherjee & Liu, 2011).
Synthetic Pathways and Derivatives
Another area of research involves the acylation reactions of spiro[piperidine-4, 2'-(1', 2', 3', 4'-tetrahydroquinazolin)]-4'-ones, which led to the formation of unexpected products, shedding light on the complex chemical behavior of these compounds and their derivatives (Yamato, Horiuchi, & Takeuchi, 1980). This highlights the potential for discovering novel chemical entities through reactive intermediates.
Innovative Spirocyclization Techniques
Recent studies have introduced new spirocyclization techniques, such as the synthesis of spiro[benzo[d][1,3]oxazine-4,4'-isoquinoline]s via a [4+1+1] annulation process, utilizing diazo homophthalimides and oxygen. This method showcases the structural and pharmaceutical potential of the synthesized spiro compounds, with an emphasis on sustainable reaction mediums and functional group tolerance (Zhou, Song, Zhang, & Fan, 2022).
Spiroheterocyclic Synthesis
The synthesis of spiroheterocyclic tetrahydroisoquinoline-1-ones and their structural similarity in both aqueous solutions and solid states have been studied, demonstrating the importance of these compounds in understanding molecular conformations and potential biological activities (Stoyanova, Angelova, Petrov, Nikolova, & Shivachev, 2010).
Multicomponent Reaction Applications
Multicomponent reactions involving isoquinolines, acetylenedicarboxylates, and ketolactones have led to the formation of spiro[1,3]oxazino[2,3-α]isoquinoline derivatives. This reaction exemplifies the ester carbonyl group's participation in 1,4-dipolar cycloaddition reactions, indicating a novel pathway for constructing complex spiro compounds (Esmaeili & Nazer, 2009).
Safety And Hazards
This includes information on the compound’s toxicity, flammability, and environmental impact. It also includes precautions that should be taken when handling the compound.
Orientations Futures
This could include potential applications of the compound, areas of research that could be explored, and improvements that could be made to the synthesis process.
Please note that not all compounds will have information available in all these categories, especially if they are not widely studied. If you have a specific compound in mind, it may be best to look up these categories in a chemical database or scientific literature.
Propriétés
IUPAC Name |
benzyl 1-oxospiro[2,3-dihydroisoquinoline-4,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c24-19-17-8-4-5-9-18(17)21(15-22-19)10-12-23(13-11-21)20(25)26-14-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABLLZLPDTVNMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC(=O)C3=CC=CC=C23)C(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001115145 | |
| Record name | Spiro[isoquinoline-4(1H),4′-piperidine]-1′-carboxylic acid, 2,3-dihydro-1-oxo-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001115145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate | |
CAS RN |
1330763-54-6 | |
| Record name | Spiro[isoquinoline-4(1H),4′-piperidine]-1′-carboxylic acid, 2,3-dihydro-1-oxo-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1330763-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[isoquinoline-4(1H),4′-piperidine]-1′-carboxylic acid, 2,3-dihydro-1-oxo-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001115145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bis(acetato)aqua[(S,S)-4,6-bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene]rhodium](/img/structure/B1529472.png)











